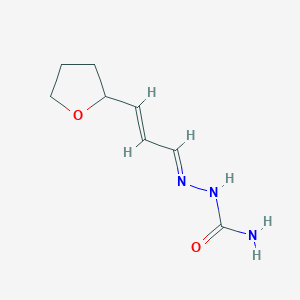
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide is an organic compound with the molecular formula C₈H₁₃N₃O₂ It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide typically involves multiple steps:
Formation of Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, undergoes functionalization to introduce the allylidene group.
Hydrazinecarboxamide Introduction: The functionalized tetrahydrofuran derivative is then reacted with hydrazinecarboxamide under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with unique properties, such as polymers or resins.
Mechanism of Action
The mechanism by which 2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydrofuran-2-yl)acetonitrile: This compound shares the tetrahydrofuran ring but has a different functional group.
2-(Tetrahydrofuran-2-yl)ethanol: Another similar compound with a hydroxyl group instead of the hydrazinecarboxamide moiety.
Uniqueness
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide is unique due to the presence of both the tetrahydrofuran ring and the hydrazinecarboxamide group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
[(E)-[(E)-3-(oxolan-2-yl)prop-2-enylidene]amino]urea |
InChI |
InChI=1S/C8H13N3O2/c9-8(12)11-10-5-1-3-7-4-2-6-13-7/h1,3,5,7H,2,4,6H2,(H3,9,11,12)/b3-1+,10-5+ |
InChI Key |
NECGLWIPWCQCPF-MZCGDCDISA-N |
Isomeric SMILES |
C1CC(OC1)/C=C/C=N/NC(=O)N |
Canonical SMILES |
C1CC(OC1)C=CC=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



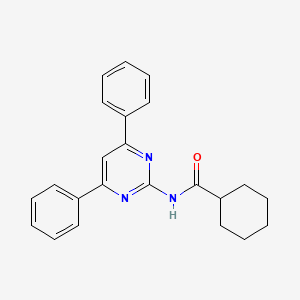
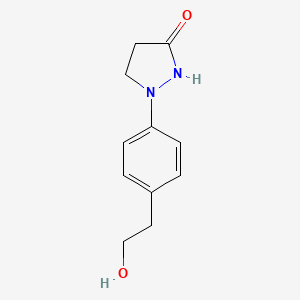
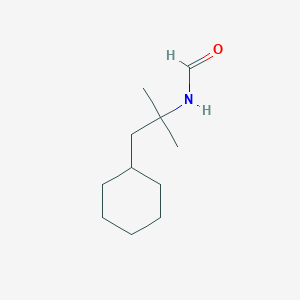
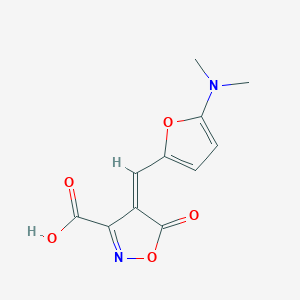

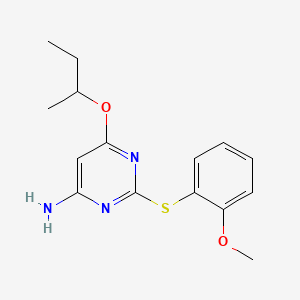



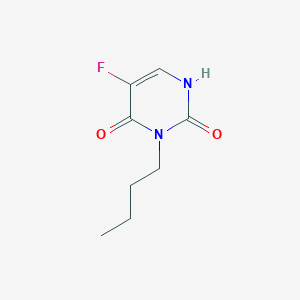


![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)
